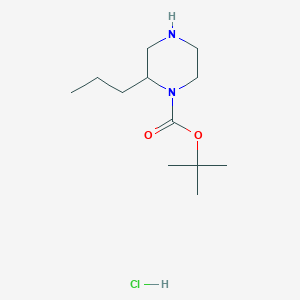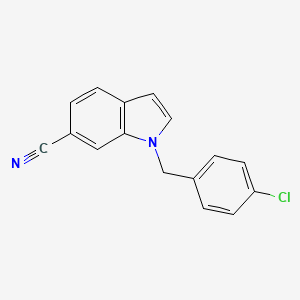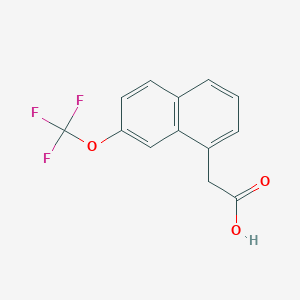
2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring substituted with a trifluoromethoxy group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents to introduce the trifluoromethoxy group, followed by a reaction with chloroacetic acid under neutralized conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetic acid: A similar compound with a naphthalene ring and an acetic acid moiety but without the trifluoromethoxy group.
(Naphthalen-1-yloxy)-acetic acid: Another related compound with an oxygen atom linking the naphthalene ring and the acetic acid group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1261628-35-6 |
|---|---|
Formule moléculaire |
C13H9F3O3 |
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
2-[7-(trifluoromethoxy)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-10-5-4-8-2-1-3-9(6-12(17)18)11(8)7-10/h1-5,7H,6H2,(H,17,18) |
Clé InChI |
MYSIPZPAESXIFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)

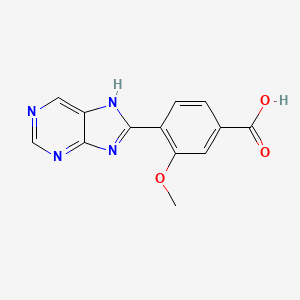


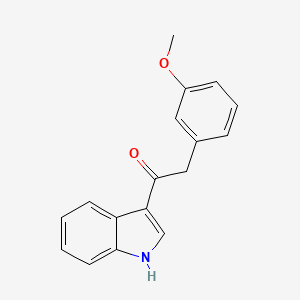

![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)

